ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate
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Overview
Description
Ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a complex organic compound with the molecular formula C17H17NO3S3. This compound is characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system, and an ethyl oxoacetate moiety. The presence of sulfur atoms in the dithiolo ring imparts distinct chemical properties to the compound.
Preparation Methods
The synthesis of ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced by reacting the quinoline derivative with a suitable sulfur donor, such as Lawesson’s reagent, under controlled conditions.
Attachment of the Ethyl Oxoacetate Moiety: The final step involves the esterification of the intermediate compound with ethyl oxoacetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The presence of sulfur atoms in the dithiolo ring may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate can be compared with similar compounds such as:
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy: This compound also contains an ethyl oxoacetate moiety but differs in the core structure and substituents.
1-[2-Oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-2,5-pyrrolidinedione: This compound has a similar quinoline-dithiolo core but includes a pyrrolidinedione moiety.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the dithiolo ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO3S3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)acetate |
InChI |
InChI=1S/C17H17NO3S3/c1-5-21-15(20)14(19)18-11-7-6-9(2)8-10(11)12-13(17(18,3)4)23-24-16(12)22/h6-8H,5H2,1-4H3 |
InChI Key |
CMJYHIRNUNHCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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